molecular formula C4H10S3 B106692 Methyl propyl trisulfide CAS No. 17619-36-2

Methyl propyl trisulfide

Cat. No. B106692
CAS RN: 17619-36-2
M. Wt: 154.3 g/mol
InChI Key: ZOYASYRPGHCQHW-UHFFFAOYSA-N
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Description

Methyl propyl trisulfide is a flavoring substance commonly found in foods such as garlic and onions. It is known for its role in contributing to the characteristic flavors of these foods. The substance has been evaluated for its safety profile in a toxicological study involving Sprague-Dawley rats, where it was administered via gavage. The study concluded that there were no adverse effects observed at the highest dose tested, indicating a favorable safety profile for the use of methyl propyl trisulfide as a flavoring agent .

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of methyl propyl trisulfide, they do provide insights into related sulfur-containing compounds and their synthesis pathways. For instance, the synthesis of complex carbohydrates and glycolipids through permethylation catalyzed by methylsulfinyl carbanion in dimethyl sulfoxide is described, which could be relevant to the synthesis of sulfur-containing flavor compounds . Additionally, the synthesis of a ligand derived from 3-bromo-2,2-bis(bromomethyl)propan-1-ol through silylation and subsequent exchange with NaSPh is mentioned, which involves the manipulation of sulfur-containing groups .

Molecular Structure Analysis

The molecular structure of methyl propyl trisulfide is not directly analyzed in the provided papers. However, the molecular structure of related compounds such as methyl trifluoromethanesulfonate has been investigated using techniques like gas electron diffraction and quantum chemical calculations, which could be applied similarly to study the structure of methyl propyl trisulfide . Additionally, the crystal structure of an arylsulfonamide compound has been characterized, and its geometry has been optimized using DFT calculations, which is a method that could also be used for the structural analysis of methyl propyl trisulfide .

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving methyl propyl trisulfide. However, they do discuss reactions of other sulfur-containing compounds. For example, the conversion of nucleoside phosphites to phosphorothioates using bis[3-(triethoxysilyl)propyl]tetrasulfide as a sulfur-transferring agent is described, which showcases the reactivity of sulfur in organic synthesis . The potential for 3-methylthiopropionaldehyde to act as a precursor for dimethyl trisulfide in aged beers is also discussed, indicating the reactivity of sulfur-containing aldehydes in flavor compound formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl propyl trisulfide are not extensively covered in the provided papers. However, the absence of adverse effects in a toxicological study suggests that the compound is stable under physiological conditions and does not produce harmful metabolites at the tested doses . The properties of related compounds, such as the porosity and acidity of propylsulfonic acid and methyl bifunctionalized silica material, are discussed, which could provide indirect information on the behavior of sulfur-containing compounds in various environments .

Scientific Research Applications

Toxicological Evaluation

  • Methyl propyl trisulfide, found in foods like garlic and onions, was evaluated for toxicity in Sprague-Dawley rats. A 90-day study involving oral administration showed no adverse effects, indicating its safety at certain levels (Bastaki et al., 2018).

Impact on Volatile Compounds in Onions

  • Research investigated the impact of pulsed electric field processing on onions, noting significant changes in volatile compounds, including methyl propyl trisulfide. These changes suggest a potential application in food processing technologies (Nandakumar et al., 2018).

Role in Flavor Compounds

  • A study on Allium fistulosum L. grown in Cuba identified methyl propyl trisulfide as one of the main volatile flavor compounds. This highlights its significance in the flavor profile of certain vegetables (Pino et al., 2000).

Synthesis and Structural Characterization

  • Methyl propyl trisulfide was used to synthesize new trisulfides from thiourea-based antithyroid drugs. The study provided insights into the structural stabilization of these trisulfides, indicating potential pharmaceutical applications (Bhabak & Bhowmick, 2012).

Solubility Enhancement and In Vivo Testing

  • Methyl propyl trisulfide was studied for its role in treating cyanide intoxication. The research focused on enhancing its solubility for medical applications, demonstrating its potential as a therapeutic agent (Kovacs et al., 2013).

Polysulfide Distribution in Aquatic Systems

  • A method involving methyl trifluoromethanesulfonate was developed to quantify polysulfides, including methyl propyl trisulfide, in aquatic systems. This method is crucial for understanding the environmental impact of these compounds (Kamyshny et al., 2006).

Anticancer Effects

  • Methyl propyl trisulfide, as part of organosulfur compounds from Allium vegetables, was studied for its anticancer effects. These compounds showed potency in causing cell cycle arrest in human colon cancer cells, opening avenues for cancer treatment research (Hosono et al., 2008).

Photonic Stability Study

  • The stability of the disulfide bond in molecules like methyl propyl trisulfide was studied under high-energy photons. This research provides insights into the molecular behavior under extreme conditions, relevant for material science and chemical engineering (Varas et al., 2017).

Ionic Liquid-LiX Mixtures

  • Methyl propyl trisulfide was part of a study on N-methyl-N-propyl-pyrrolidinium bis(trifluoromethanesulfonyl)imide, an ionic liquid. This research contributes to our understanding of ionic liquids and their potential applications (Nicotera et al., 2005).

Safety And Hazards

Methyl propyl trisulfide is combustible and harmful if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation and may cause respiratory irritation. If inhaled, it can cause damage to organs . It is toxic to aquatic life and very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(methyltrisulfanyl)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10S3/c1-3-4-6-7-5-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYASYRPGHCQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSSSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7066225
Record name Trisulfide, methyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, mobile liquid with powerful, penetrating, warm, herbaceous odour somewhat reminiscent of onion
Record name Methyl propyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.095-1.101
Record name Methyl propyl trisulfide
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/151/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Methyl propyl trisulfide

CAS RN

17619-36-2
Record name Methyl propyl trisulfide
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl propyl trisulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017619362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trisulfide, methyl propyl
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Record name Trisulfide, methyl propyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7066225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl propyl trisulphide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.798
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Record name METHYL PROPYL TRISULFIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON3O10BZAN
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Record name Methyl propyl trisulfide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031871
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
394
Citations
M Bastaki, M Aubanel, T Cachet… - Food and Chemical …, 2018 - Elsevier
… Methyl propyl trisulfide used in this study complied with both JECFA and EFSA purity specifications (assay minimum 45%). These specifications include the presence of secondary …
Number of citations: 3 www.sciencedirect.com
HP Song, SL Shim, IS Jung, JH Kim… - Korean Journal of …, 2009 - koreascience.kr
… In dried onion, the major compounds were dipropyl trisulfide, methyl propyl trisulfide, and propanethiol. (Z), (E)-propenyl propyl trisulfide, methyl propyl trisulfide, and dipropyl trisulfide …
Number of citations: 22 koreascience.kr
MH Lee, KY Lee, A Kim, HJ Heo, HJ Kim… - Korean Journal of …, 2016 - ekosfop.or.kr
This study was conducted to investigate the effects of superheated steam (SHS) on volatile compounds and the quality characteristics of onion. Onion samples were treated by SHS at …
Number of citations: 10 www.ekosfop.or.kr
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The CEF Panel of the European Food Safety Authority was requested to evaluate 80 flavouring substances in the Flavouring Group Evaluation 08, Revision 4, using the Procedure in …
Number of citations: 9 efsa.onlinelibrary.wiley.com
CY Wu, CY Wang, GJ Sun, YQ Li, Y Liang… - Industrial Crops and …, 2023 - Elsevier
The aim of this study was to compare the antibacterial properties of allyl methyl disulfide and dimethyl trisulfide with the chemical compositions of Allium tenuissimum flower essential oil …
Number of citations: 0 www.sciencedirect.com
NS Radulović, AB Miltojević, MB Stojković… - Food Research …, 2015 - Elsevier
In many countries, the leaves of Allium ursinum L. (Liliaceae) are a popular substitute for garlic and, for centuries, the herb has been taken internally to treat an array of medical …
Number of citations: 52 www.sciencedirect.com
JL Wu, CC Chou, MH Chen, CM Wu - Journal of Food Science, 1982 - Wiley Online Library
… Methyl propyl trisulfide had the highest percentage of content in all three shallot volatile oils. Methyl propenyl disulfide and propyl propenyl disulfide had lesser amounts, but their …
Number of citations: 56 ift.onlinelibrary.wiley.com
DALAB ISIS - researchgate.net
Lest this be interpreted as a bit Marie Antoinette (“let them eat truffles”), we can illustrate the same theme via a more downto-earth virtual establishment,“The Greasy Ox”(F-2); this might …
Number of citations: 0 www.researchgate.net
EFSA Panel on Food Contact Materials … - EFSA …, 2018 - Wiley Online Library
… The present revision of this FGE is on the assessment of recently submitted toxicity data on methyl propyl trisulfide [FL-no: 12.020], being the representative for a group of seven …
Number of citations: 3 efsa.onlinelibrary.wiley.com
C Colina-Coca, D González-Peña, E Vega, B de Ancos… - Talanta, 2013 - Elsevier
… For 2-methyl 2-pentenal, dimethyl trisulfide, and methyl propyl trisulfide it has been observed an increase in freeze-dried and pulverized onion samples compared with diced samples …
Number of citations: 81 www.sciencedirect.com

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